molecular formula C22H16F3N3O3 B2360998 6-(4-Methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 885457-03-4

6-(4-Methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2360998
CAS RN: 885457-03-4
M. Wt: 427.383
InChI Key: SCYMOSMMZSASPW-UHFFFAOYSA-N
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Description

The compound “6-(4-Methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a process known as scaffold hopping and computer-aided drug design . The synthetic route for these compounds starts with an intermediate, which is coupled with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid through a Suzuki reaction to produce another intermediate . This intermediate is then coupled with 2,5-difluorobenzyl through a Miyaura borylation reaction and Suzuki reaction in sequence in one pot .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is complex and involves several functional groups . The structure includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system . The compound also contains a methoxyphenyl group, a trifluoromethylphenyl group, and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include the Suzuki reaction and the Miyaura borylation reaction . The Suzuki reaction is a type of cross-coupling reaction, used to couple boronic acids with halides . The Miyaura borylation reaction is used to introduce a boron group into a molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary depending on the specific substituents present in the molecule . For example, the presence of a methoxyphenyl group, a trifluoromethylphenyl group, and a carboxylic acid group can influence the compound’s solubility, stability, and reactivity .

Safety And Hazards

The safety and hazards associated with pyrazolo[3,4-b]pyridine derivatives would depend on the specific compound and its intended use . As potential cancer therapeutics, these compounds would need to undergo extensive testing to evaluate their safety and efficacy .

Future Directions

The future directions for research on pyrazolo[3,4-b]pyridine derivatives could include further exploration of their potential as TRK inhibitors . This could involve optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate their therapeutic potential .

properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3/c1-12-19-17(21(29)30)11-18(13-6-8-16(31-2)9-7-13)26-20(19)28(27-12)15-5-3-4-14(10-15)22(23,24)25/h3-11H,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYMOSMMZSASPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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